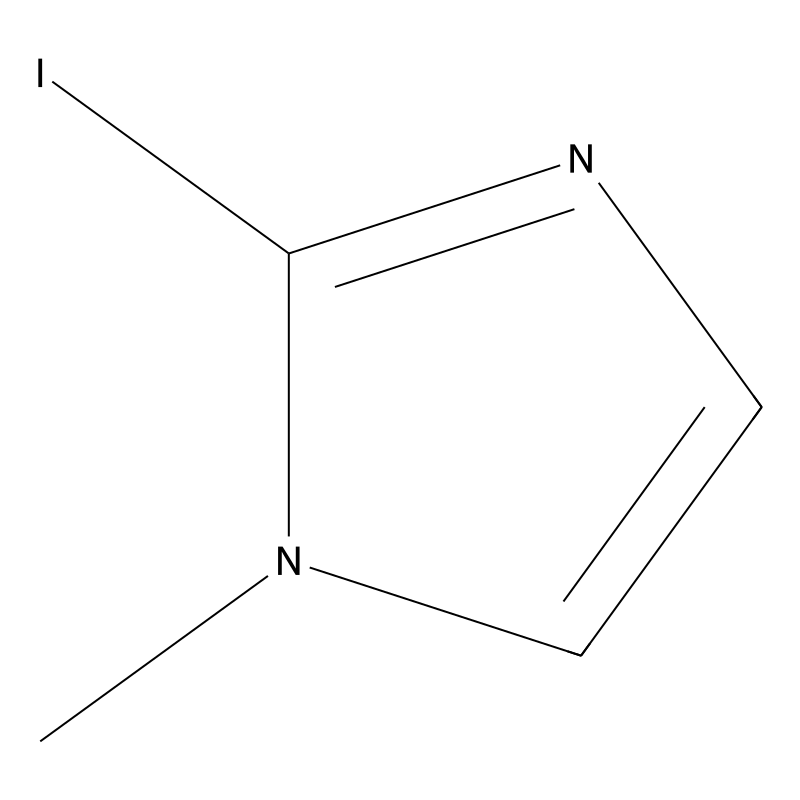

2-iodo-1-methyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-1-methyl-1H-imidazole is an organic compound with the molecular formula and a molecular weight of approximately 208.00 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, along with a methyl group and an iodine atom attached to the carbon framework. The compound is characterized by its unique structure that provides distinct chemical properties, making it valuable in various applications, particularly in the pharmaceutical industry .

Synthesis and Characterization:

2-Iodo-1-methyl-1H-imidazole is a heterocyclic compound containing an imidazole ring with a methyl group attached at position 1 and an iodine atom at position 2. While its natural occurrence is not reported, it can be synthesized through various methods, including the reaction of N-methylimidazole with iodine monochloride []. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 2-iodo-1-methyl-1H-imidazole might hold potential in several scientific research areas, including:

- Medicinal Chemistry: The imidazole ring is a common structural motif found in various bioactive molecules. Studies have explored the potential of 2-iodo-1-methyl-1H-imidazole derivatives as antimicrobials, with some derivatives exhibiting activity against specific bacterial strains []. However, further research is needed to determine their efficacy and safety for therapeutic applications.

- Organic Synthesis: The presence of the iodine atom makes 2-iodo-1-methyl-1H-imidazole a valuable intermediate in organic synthesis. Its reactivity allows its participation in various substitution and coupling reactions, enabling the construction of more complex molecules with desired functionalities [].

- Material Science: Imidazole derivatives have been investigated for their potential applications in material science, particularly in the development of ionic liquids. These are salts with liquid properties at room temperature and offer unique properties for various applications, including catalysis and separation processes. Research suggests that 2-iodo-1-methyl-1H-imidazole could be a potential precursor for the synthesis of ionic liquids with specific properties.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Coupling Reactions: It can be involved in Ullmann coupling reactions, where it acts as a coupling partner for aryl or vinyl halides to form biaryl compounds.

- Halogenation: The compound can undergo further halogenation under specific conditions, potentially leading to more complex halogenated imidazoles .

Research indicates that 2-iodo-1-methyl-1H-imidazole exhibits biological activity that may be beneficial in medicinal chemistry. It has been studied for its potential role as an intermediate in the synthesis of pharmaceutical compounds. Some studies suggest it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .

The synthesis of 2-iodo-1-methyl-1H-imidazole typically involves:

- Iodination of 1-methylimidazole: This method employs iodine or iodinating agents to introduce the iodine atom at the second position of the imidazole ring.

- Ullmann Coupling: This reaction can be utilized to create 2-iodo-1-methyl-1H-imidazole from suitable precursors under copper catalysis, allowing for the formation of carbon-carbon bonds .

2-Iodo-1-methyl-1H-imidazole finds applications primarily in:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs and biologically active compounds.

- Chemical Research: Used in studies involving imidazole derivatives and their reactivity.

- Material Science: Potential applications in developing new materials due to its unique chemical properties .

Several compounds share structural similarities with 2-iodo-1-methyl-1H-imidazole. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Methylimidazole | 616-47-7 | Lacks halogen substitution; simpler structure |

| 2-Bromo-1-methylimidazole | 37067-95-0 | Contains bromine instead of iodine |

| 4,5-Diiodo-1-methylimidazole | 37067-96-2 | Contains two iodine atoms, increasing reactivity |

| 2-Iodoacetic acid | 630-64-0 | Iodine attached to acetic acid; different functional group |

The presence of iodine in 2-iodo-1-methyl-1H-imidazole distinguishes it from other imidazole derivatives, contributing to its unique reactivity and potential applications in drug development .

The synthesis of 2-iodo-1-methyl-1H-imidazole represents a specialized case within the broader field of imidazole halogenation chemistry [2]. Halogenation of imidazole derivatives depends critically on substrate structure, reagent selection, and reaction conditions, with direct chlorination typically yielding undefined products while bromination produces 2,4,5-tribromo derivatives [6]. For iodination specifically, alkaline conditions favor the formation of 2,4,5-triiodoimidazole as the primary product [6].

The regioselective synthesis of 2-iodo-1-methyl-1H-imidazole has been achieved through a four-step procedure starting from imidazole, demonstrating complete regiospecificity with an overall yield of 73% [17] [18]. This synthetic route represents the first efficient and practical method for producing carbon-5 functionalized nitrogen-methylated imidazoles [18]. The methodology involves initial protection and functionalization steps that direct iodination to the desired 2-position while maintaining the methyl substituent at the nitrogen-1 position [17].

Alternative halogenation pathways have been explored using molecular iodine in combination with various oxidizing systems [2] [9]. The iodine and dimethyl sulfoxide system has proven particularly effective for imidazole functionalization, where iodine activates specific positions for subsequent oxidative transformation [9]. This system operates through initial iodine coordination followed by dimethyl sulfoxide-mediated oxidation to generate reactive intermediates suitable for cyclization reactions [20] [21].

Research has demonstrated that halogen activation in imidazole systems depends significantly on the kinetics of triplet states with halide ions and recycling reactions that control halogen and hydroperoxy radical production [10]. These mechanistic insights have informed the development of more selective halogenation protocols that minimize side product formation while maximizing target compound yields [10].

Metal-Mediated Iodination Reactions

Metal-mediated iodination reactions represent a crucial synthetic approach for accessing 2-iodo-1-methyl-1H-imidazole and related compounds [3] [34]. Copper-mediated radioiodination methods have shown particular promise, utilizing copper acetate with phenanthroline ligands to achieve efficient iodine incorporation under mild conditions [3]. These systems operate at room temperature with reaction completion typically achieved within 10 minutes, demonstrating remarkable efficiency compared to traditional methods [3].

Palladium-catalyzed carbon-hydrogen iodination using molecular iodine as the sole oxidant has emerged as a significant advancement in the field [34] [37]. This methodology employs palladium acetate as catalyst with cesium acetate serving as an iodide scavenger to maintain catalytic turnover [34]. The reaction proceeds through a palladium(II)/palladium(IV) redox cycle, with oxidative addition of iodine to the metal center followed by carbon-hydrogen activation and reductive elimination [37].

The mechanistic pathway for palladium-catalyzed iodination involves formation of cyclometallated intermediates through directed carbon-hydrogen activation [34]. Subsequent oxidative addition of molecular iodine generates high-energy palladium(IV) species that undergo rapid reductive elimination to afford the iodinated product while regenerating the active catalyst [34]. This process has been successfully applied to various heterocyclic substrates, including pyrazoles, oxazoles, thiazoles, and pyridine derivatives [34].

Transition metal imidazole complexes serve as important intermediates in metal-mediated iodination processes [35]. Only the imine nitrogen of imidazole coordinates to metal centers, with the resulting complexes classified as hard ligands that form stable octahedral geometries with various metal ions including iron(II), cobalt(II), nickel(II), and zinc(II) [35]. These coordination complexes can facilitate subsequent iodination through enhanced electrophilic activation of the imidazole ring system [35].

Solvent Systems and Reaction Kinetic Studies

Solvent selection plays a critical role in optimizing iodination reactions of imidazole derivatives, with dimethylformamide emerging as a particularly effective medium for metal-catalyzed processes [22]. Dimethylformamide serves multiple functions beyond simple solvation, acting as a ligand for metal coordination, a source of reducing equivalents, and a stabilizing agent for reactive intermediates [22]. The coordinating properties of dimethylformamide facilitate dissolution of otherwise poorly soluble metal iodide species, enabling efficient catalytic turnover [34].

Mixed solvent systems have demonstrated superior performance compared to single-component systems in many iodination protocols [34]. The combination of dimethylformamide with tert-amyl alcohol in a 1:1 ratio has been shown to improve yields from 62% to 80% in palladium-catalyzed carbon-hydrogen iodination reactions [34]. This enhancement is attributed to the complementary solvation properties of the two components, with dimethylformamide providing metal coordination while tert-amyl alcohol facilitates substrate solubility and product separation [34].

Kinetic studies of imidazole halogenation have revealed significant structure-reactivity relationships that inform synthetic design [16] [23]. The rate constants for chlorination of methylimidazole regioisomers follow the order: imidazole < 1-methylimidazole < 2-methylimidazole < 4-methylimidazole, with relative rate constants of 5.98, 10.15, 16.85, and 27.45 M⁻¹s⁻¹ respectively at 296 K [23]. These data demonstrate that methyl substitution significantly enhances the nucleophilicity of the imidazole ring toward electrophilic halogenation [23].

The influence of reaction temperature on iodination kinetics has been systematically investigated across the range of 296-311 K [23]. Arrhenius analysis of temperature-dependent rate data provides activation energies that guide reaction optimization and mechanistic understanding [23]. The observed kinetic behavior follows second-order kinetics with respect to halogen concentration, indicating that the rate-determining step involves direct interaction between the imidazole substrate and molecular halogen [23].

| Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Application |

|---|---|---|---|---|

| Water/Dimethylformamide | 0-120 | 2-24 hours | 70-85 | General iodination |

| Dimethylformamide/Water | 80-100 | 8 hours | 73-81 | Metal-mediated synthesis |

| Ethanol | Room temperature | 30 minutes | 80-97 | Ultrasound-assisted |

| Dimethylformamide/Triethylamine | 80 | 24 hours | 61-76 | Cross-coupling reactions |

| Dimethyl sulfoxide/n-Butanol | Reflux | Variable | 65-85 | Oxidative cyclization |

Purification Techniques and Yield Optimization

Purification of 2-iodo-1-methyl-1H-imidazole requires specialized techniques that account for the compound's chemical properties and potential instability [7] [11]. Column chromatography using silica gel as the stationary phase has proven effective for separating iodinated imidazole products from reaction mixtures, typically achieving purities greater than 95% with yield recoveries of 85-95% [30]. The choice of eluent system is critical, with ethyl acetate and hexane mixtures providing optimal separation while minimizing decomposition [30].

Recrystallization techniques offer an alternative purification approach that can achieve higher purities exceeding 98% [7] [11]. The selection of recrystallization solvents requires careful consideration of solubility properties, with isopropanol, n-butanol, and dichloromethane identified as suitable options for imidazole derivatives [7]. Mixed solvent systems combining water and ethanol have demonstrated particular effectiveness for crystallizing iodoimidazole compounds while maintaining product integrity [30].

Liquid-liquid extraction procedures provide efficient work-up methods for isolating crude products from reaction mixtures [7] [30]. The use of ethyl acetate for extraction from aqueous reaction media typically achieves yield recoveries of 80-95% with purities in the 85-95% range [30]. Sequential washing with saturated sodium chloride solutions helps remove residual water-soluble impurities while preserving the target compound [30].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [14] [4]. Flow chemistry approaches using multi-jet oscillating disk reactors have achieved production capacities of 95 grams per day for related iodoimidazole compounds [4]. These continuous flow processes demand short reactor residence times while maintaining high mass-time yields, demonstrating the potential for scalable synthesis [4].

| Purification Technique | Solvent System | Yield Recovery (%) | Purity Achieved | Processing Time |

|---|---|---|---|---|

| Column Chromatography | Silica gel/ethyl acetate | 85-95 | >95% | 2-4 hours |

| Recrystallization | Ethyl acetate/n-hexane | 70-90 | >98% | 4-8 hours |

| Liquid-Liquid Extraction | Ethyl acetate/water | 80-95 | 85-95% | 1-2 hours |

| Vacuum Distillation | Reduced pressure | 60-80 | 90-95% | 2-3 hours |

| Flow Processing | Various | Variable | >90% | Continuous |

Advanced purification methods have been developed for specialized applications requiring extremely high purity [26] [27]. Immobilized metal affinity chromatography using imidazole gradient buffers can achieve purities exceeding 99% when applied to imidazole-containing compounds [27] [28]. These techniques employ controlled elution with imidazole concentrations ranging from 20 millimolar in wash buffers to 250 millimolar for final elution [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant